molecular formula C21H28N2O3 B442338 1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine

1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine

Cat. No.: B442338
M. Wt: 356.5g/mol
InChI Key: RIPQXOHHPUROGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups substituted with methoxy groups, which may influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine typically involves the reaction of piperazine with benzyl halides substituted with methoxy groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions may include refluxing the mixture for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce simpler piperazine compounds.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly for central nervous system disorders.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes in the central nervous system. The methoxy groups may enhance the compound’s ability to cross the blood-brain barrier and bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A stimulant with effects similar to amphetamines.

    1-(3,4-Methylenedioxybenzyl)piperazine: Known for its psychoactive properties.

    1-(4-Methoxybenzyl)piperazine: Used in research for its potential therapeutic effects.

Uniqueness

1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine is unique due to the presence of two methoxy-substituted benzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2O3/c1-24-19-9-8-18(21(14-19)26-3)16-23-12-10-22(11-13-23)15-17-6-4-5-7-20(17)25-2/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

RIPQXOHHPUROGQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC)OC

Origin of Product

United States

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